4-(Pyrimidin-2-yloxy)oxolan-3-amine
Description
4-(Pyrimidin-2-yloxy)oxolan-3-amine is a heterocyclic compound featuring a tetrahydrofuran (oxolan) ring substituted at position 3 with an amine group and at position 4 with a pyrimidin-2-yloxy ether linkage. This compound’s molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. Its structural uniqueness lies in the juxtaposition of a saturated oxygen-containing ring (oxolan) and an aromatic nitrogen-rich pyrimidine system, which may influence physicochemical properties and biological interactions .
Properties
IUPAC Name |
4-pyrimidin-2-yloxyoxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-10-2-1-3-11-8/h1-3,6-7H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYFMZUMYOJEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yloxy)oxolan-3-amine typically involves the reaction of pyrimidine derivatives with oxolane derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an oxolane derivative in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yloxy)oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Pyrimidin-2-yloxy)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yloxy)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to analogs with variations in heterocyclic substituents, substitution patterns, and molecular frameworks. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Analysis of Substituent Effects
Heterocyclic Ring Type: Pyrimidine vs. Pyridine: The pyrimidine group in the target compound introduces an additional nitrogen atom compared to pyridine analogs. Triazole Derivatives: Compounds like the triazole analog in exhibit a charged dihydrochloride form, significantly altering solubility and bioavailability compared to neutral oxolan-pyrimidine systems .
Substituent Position :
- The amine position on the pyridine ring (e.g., 3-amine vs. 4-amine in and ) affects electronic distribution and steric interactions. For instance, a 4-amine group may facilitate different hydrogen-bonding geometries compared to a 3-amine .
Linker Flexibility :
- The oxolan-2-ylmethoxy group in adds a methylene spacer between the oxolan and pyridine rings, increasing conformational flexibility. This could influence pharmacokinetic properties such as membrane permeability .
Biological Activity
4-(Pyrimidin-2-yloxy)oxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring connected to an oxolane moiety through an ether linkage. The molecular formula is , and its CAS number is 2202368-57-6.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
A study highlighted the compound's ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways. It was shown to selectively inhibit tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to control groups.
Table 1: Antitumor Efficacy of this compound
| Study | Model | Tumor Type | Treatment Dosage | Result |
|---|---|---|---|---|
| SCID mice | IGROV1 tumors | 10 mg/kg/day | 50% reduction in tumor size | |
| In vitro | Various cancer cell lines | 5 µM | Significant cell death observed |
The mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with tumor growth. It primarily targets the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
Enzyme Inhibition
The compound has been shown to inhibit specific kinases involved in cancer progression, leading to decreased phosphorylation of downstream targets associated with cell cycle regulation and apoptosis.
Table 2: Enzyme Targets and Inhibition Potency
| Enzyme Target | IC50 (µM) | Mechanism |
|---|---|---|
| PI3K | 0.5 | Competitive inhibition |
| Akt | 0.8 | Allosteric modulation |
Case Studies
- In Vivo Study on Tumor Xenografts : A study conducted on SCID mice bearing IGROV1 tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls (p < 0.01).
- In Vitro Cytotoxicity Assay : The compound was tested across various cancer cell lines, including breast and ovarian cancer cells. Results indicated that it induced apoptosis through caspase activation, reinforcing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
